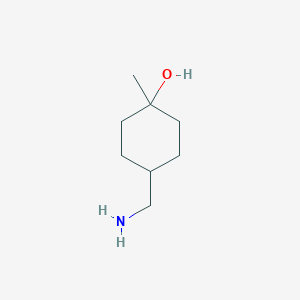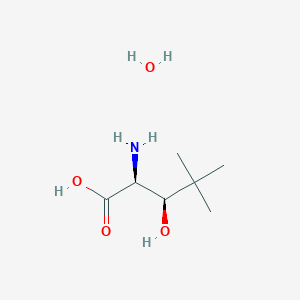
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate
Overview
Description
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate is a chemical compound commonly known as L-threo-3,4-dimethylaspartic acid hydrate. It is an amino acid derivative that has been extensively studied for its potential use in various scientific research applications.
Mechanism Of Action
The mechanism of action of ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate involves its ability to selectively inhibit EAATs. EAATs are transmembrane proteins that transport glutamate and other amino acids across the cell membrane. By inhibiting EAATs, ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate can increase extracellular glutamate levels and modulate neurotransmission.
Biochemical And Physiological Effects
((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can modulate synaptic transmission, increase neuronal excitability, and enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Additionally, ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate has been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate in lab experiments is its ability to selectively inhibit EAATs. This makes it a valuable tool for investigating the physiological and pathological roles of EAATs in the brain. However, one limitation of using ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate is that it can also inhibit other transporters and receptors, such as the glycine transporter and the N-methyl-D-aspartate (NMDA) receptor. Therefore, it is important to use appropriate controls and interpret the results carefully.
Future Directions
There are several future directions for the use of ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate in scientific research. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate could be used to investigate the role of EAATs in various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression. Furthermore, future studies could focus on developing more selective EAAT inhibitors based on the structure of ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate.
Scientific Research Applications
((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate has been widely used in scientific research as a tool to study the function and regulation of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, and play a crucial role in maintaining proper neurotransmission and preventing excitotoxicity. Studies have shown that ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate can selectively inhibit EAATs, making it a valuable tool for investigating the physiological and pathological roles of EAATs in the brain.
properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.H2O/c1-7(2,3)5(9)4(8)6(10)11;/h4-5,9H,8H2,1-3H3,(H,10,11);1H2/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQGGGXFATWZFS-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








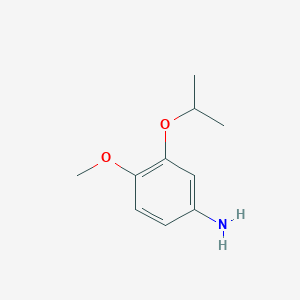
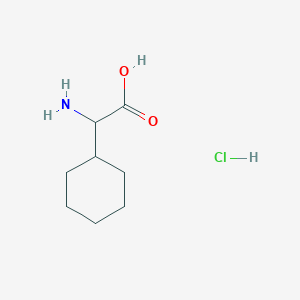

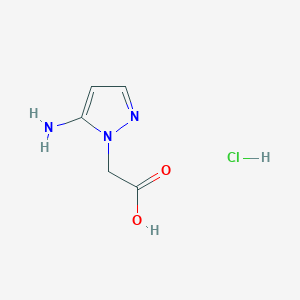

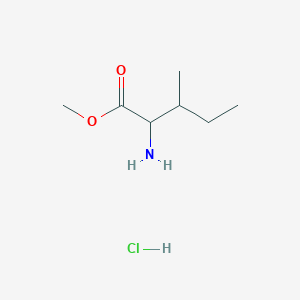
![Propanedinitrile, 2,2'-[[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydrothieno[3',2':4,5]cyclopenta[1,2-b]thieno[2'',3'':3',4']cyclopenta[1',2':4,5]thieno[2,3-d]thiophene-2,7-diyl]bis[methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis-](/img/structure/B3251947.png)
